6-Methylpyridine-2-carbonyl chloride
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Overview
Description
6-Methylpyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is known for its growth factor activity in vitro, binding to the type 1 receptor of the epidermal growth factor (EGF) family and inhibiting the kinase activity of EGF receptor tyrosine kinase, which is involved in cell proliferation .
Mechanism of Action
Target of Action
6-Methylpyridine-2-carbonyl chloride has been shown to bind to the type 1 receptor of the epidermal growth factor (EGF) family . The EGF family of receptors plays a crucial role in regulating cell growth, proliferation, and differentiation.
Mode of Action
The compound interacts with its target by inhibiting the kinase activity of the EGF receptor tyrosine kinase . This interaction results in the inhibition of the phosphorylation process, a key step in the activation of many cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGF receptor signaling pathway. By inhibiting the kinase activity of the EGF receptor, the compound disrupts the downstream effects of this pathway, which include cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation. Specifically, it has been shown to inhibit the growth of human breast cancer cells . This is likely due to its inhibition of the EGF receptor tyrosine kinase, which plays a key role in cell proliferation.
Biochemical Analysis
Biochemical Properties
6-Methylpyridine-2-carbonyl chloride has been found to interact with the type 1 receptor of the epidermal growth factor (EGF) family . It inhibits the kinase activity of EGF receptor tyrosine kinase, which is involved in cell proliferation .
Cellular Effects
In cellular processes, this compound has been shown to inhibit the growth of human breast cancer cells . It achieves this by binding to and inhibiting the function of an enzyme called kinase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the type 1 receptor of the EGF family and inhibits the kinase activity of EGF receptor tyrosine kinase .
Preparation Methods
The synthesis of 6-Methylpyridine-2-carbonyl chloride typically involves the chlorination of 6-methylpyridine-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
6-Methylpyridine-2-carboxylic acid+SOCl2→6-Methylpyridine-2-carbonyl chloride+SO2+HCl
Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Methylpyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 6-methylpyridine-2-carboxylic acid.
Reduction: It can be reduced to 6-methylpyridine-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine for nucleophilic substitution and acidic or basic conditions for hydrolysis.
Scientific Research Applications
6-Methylpyridine-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-Methylpyridine-2-carbonyl chloride can be compared with similar compounds such as:
2-Chloro-6-methylpyridine-4-carbonyl chloride: This compound has a similar structure but with a chlorine atom at the 2-position instead of a carbonyl chloride group.
6-Methylpyridine-2-carboxylic acid: The precursor to this compound, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.
The uniqueness of this compound lies in its specific binding to the EGF receptor and its inhibitory effects on kinase activity, making it a valuable compound in scientific research and pharmaceutical applications.
Properties
IUPAC Name |
6-methylpyridine-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYLOINHCQMHHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559027 |
Source
|
Record name | 6-Methylpyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126125-54-0 |
Source
|
Record name | 6-Methylpyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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